2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is an organic compound with a cyclopentene ring substituted with a hydroxyl group, a carboxylic acid group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl and carboxylic acid groups . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorophenyl)-3-oxocyclopent-1-ene-1-carboxylic acid.
Reduction: Formation of 2-(4-Chlorophenyl)-3-hydroxycyclopentane-1-carboxylic acid.
Substitution: Formation of 2-(4-Methoxyphenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid.
Scientific Research Applications
2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methoxyphenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C12H11ClO3 |
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Molecular Weight |
238.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-3-1-7(2-4-8)11-9(12(15)16)5-6-10(11)14/h1-4,10,14H,5-6H2,(H,15,16) |
InChI Key |
BXOFLCLCYIJMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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